Isotopic Purity and Mass Difference: Enabling Definitive Analyte Discrimination in LC-MS/MS
The primary differentiator for 22(R)-hydroxycholesterol-d7 is its precise molecular mass, which is 7.06 Da higher than unlabeled 22(R)-hydroxycholesterol (402.33 Da vs. 409.39 Da), enabling baseline resolution in mass spectrometry . This specific isotopic enrichment (>99% purity) is critical for isotope dilution analysis, where the internal standard must be chemically identical to the analyte but distinguishable by mass . Unlike alternative isotope patterns or non-deuterated analogs, this specific deuterium substitution on the terminal methyl groups minimizes isotopic scrambling and provides a stable, predictable mass shift.
| Evidence Dimension | Molecular Mass Difference (Unlabeled vs. Deuterated) |
|---|---|
| Target Compound Data | Exact Mass: 409.394 Da (C27H39O2D7) |
| Comparator Or Baseline | 22(R)-Hydroxycholesterol (Unlabeled): Exact Mass 402.336 Da (C27H46O2) |
| Quantified Difference | Δ7.058 Da |
| Conditions | High-resolution mass spectrometry (HRMS) analysis of neat standards |
Why This Matters
This quantifiable mass shift is a non-negotiable requirement for accurate, interference-free quantification of endogenous 22(R)-hydroxycholesterol in complex biological matrices.
